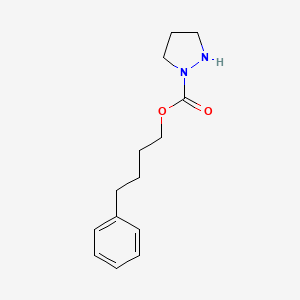
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is an organic compound with a complex structure that includes both hydroxy and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a phenylethyl derivative with a heptane-2,6-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The industrial process also emphasizes the importance of purification steps, such as distillation and crystallization, to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxy group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenylethyl derivatives .
Scientific Research Applications
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups play a crucial role in binding to enzymes and receptors, thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.
Ohmefentanyl: An opioid analgesic with a phenylethyl group, known for its potent effects on the μ-opioid receptor.
Uniqueness
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
651027-15-5 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-(1-hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione |
InChI |
InChI=1S/C16H20O3/c1-11(12(2)17)9-15(13(3)18)16(19)10-14-7-5-4-6-8-14/h4-8,15-16,19H,1,9-10H2,2-3H3 |
InChI Key |
RURFSGRMZYTUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=C)C(=O)C)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
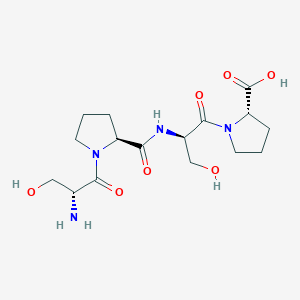
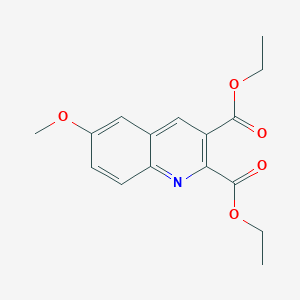
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
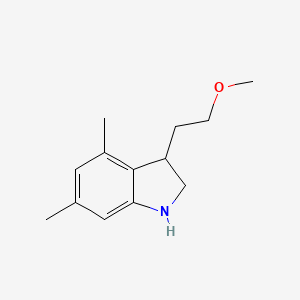

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
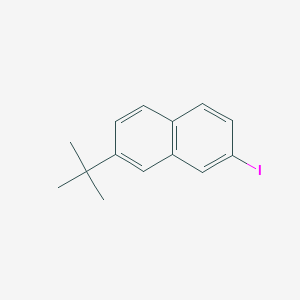
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
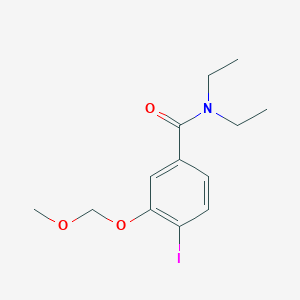
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
propanedinitrile](/img/structure/B12602451.png)
